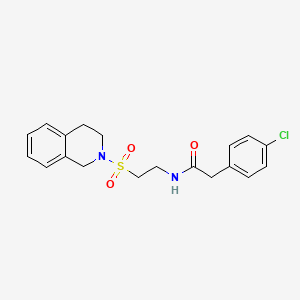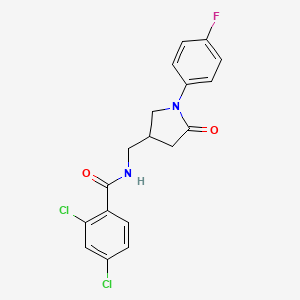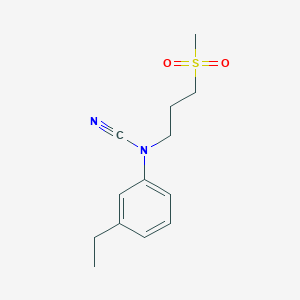
2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
This study focuses on the synthesis of new quinazolines which demonstrate potential as antimicrobial agents. The compounds were evaluated for their antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and others (Desai, Shihora, & Moradia, 2007).
Cytotoxic Activity of Some Novel Sulfonamide Derivatives
This research involves the synthesis of sulfonamide derivatives and their screening for anticancer activity against breast and colon cancer cell lines. Compound 17 exhibited potent activity against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Structural Aspects and Properties of Salt and Inclusion Compounds of 8-Hydroxyquinoline Based Amides
This study investigates the structural aspects of two amide-containing isoquinoline derivatives. It reveals how these compounds interact with different acids to form gels or crystalline solids, offering insights into their chemical properties and potential applications (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Effect of a Novel Anilidoquinoline Derivative in Japanese Encephalitis
This study evaluates the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential as a treatment option (Ghosh et al., 2008).
Synthesis of New 1,3-Oxazolyl-7-Chloroquinazolin-4(3H)ones and Evaluation of Their Antimicrobial Activities
This research involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activity evaluation. Some compounds showed good activity compared to standard drugs, indicating their potential in antimicrobial treatments (Patel & Shaikh, 2011).
Design and Synthesis of Quinazolinyl Acetamides for Their Analgesic and Anti-inflammatory Activities
This study explores the synthesis of novel quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity, indicating its potential use in pain and inflammation management (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Crystal Structure of 2-[4-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-2-Oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione Dimethyl Sulfoxide Monosolvate
This paper presents the crystal structure of a specific compound, contributing to the understanding of its chemical properties and potential applications in various fields (Celik et al., 2015).
Synthesis, Anti-microbial and Molecular Docking Studies of Some 2,3-disubsttuted Quinazolinone Analogs
The study focuses on synthesizing 2,3-disubstituted quinazolinone analogs and their antibacterial activity. It also includes molecular docking studies to understand their interactions with bacterial proteins (Rajasekaran & Rao, 2015).
作用機序
将来の方向性
The results of the study would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWELKJGGJDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)
![2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2967833.png)

![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)
![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)

![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2967844.png)
